molecular formula C28H25ClN4O3S B11295519 2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methoxyphenyl)acetamide

2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11295519
M. Wt: 533.0 g/mol
InChI Key: NYDXUDWSHSCWBW-UHFFFAOYSA-N
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Description

The compound “2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methoxyphenyl)acetamide” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a diketone.

    Formation of the thiazole ring: This can be synthesized by the reaction of a thioamide with a haloketone.

    Coupling of the pyrazole and thiazole rings: This step might involve a condensation reaction.

    Introduction of the acetamide group: This can be done by reacting the intermediate with an acylating agent.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could occur at the carbonyl groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a pharmaceutical agent due to its structural complexity and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups suggests that it could engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-methoxyphenyl)acetamide
  • **2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-ethoxyphenyl)acetamide

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H25ClN4O3S

Molecular Weight

533.0 g/mol

IUPAC Name

2-[2-[3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C28H25ClN4O3S/c1-17-6-8-18(9-7-17)23-15-24(19-10-12-20(29)13-11-19)33(32-23)28-31-27(35)25(37-28)16-26(34)30-21-4-3-5-22(14-21)36-2/h3-14,24-25H,15-16H2,1-2H3,(H,30,34)

InChI Key

NYDXUDWSHSCWBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=NC(=O)C(S4)CC(=O)NC5=CC(=CC=C5)OC

Origin of Product

United States

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